tert-Butyl 2-(1-amino-2-(4-chlorophenoxy)ethylidene)hydrazinecarboxylate
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Overview
Description
N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide is a synthetic organic compound with a complex structure It contains a chlorophenoxy group, an amino group, and a tert-butoxycarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with an appropriate alkylating agent to introduce the chlorophenoxy group. This intermediate is then reacted with an aminoethylidene compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide may involve large-scale batch reactors. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-1-amino-2-(4-bromophenoxy)ethylidenecarbohydrazide
- N’-1-amino-2-(4-fluorophenoxy)ethylidenecarbohydrazide
- N’-1-amino-2-(4-methylphenoxy)ethylidenecarbohydrazide
Uniqueness
N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
tert-Butyl 2-(1-amino-2-(4-chlorophenoxy)ethylidene)hydrazinecarboxylate, identified by its CAS number 1053655-81-4, is a hydrazine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a chlorophenoxy moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.
- Molecular Formula : C₁₃H₁₈ClN₃O₃
- Molar Mass : 299.75 g/mol
- Appearance : Beige solid at room temperature
- Hazard Classification : Irritant .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. The mechanism of action is hypothesized to involve disruption of cellular processes or inhibition of specific enzymes critical for bacterial survival.
Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 20 | 100 |
P. aeruginosa | 12 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways or by interacting with DNA.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Apoptosis induction |
MCF-7 | 30 | Cell cycle arrest |
A549 | 28 | DNA intercalation |
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of the chlorophenoxy group is believed to enhance lipophilicity, facilitating better cell membrane penetration. Comparative studies with similar compounds reveal how variations in halogen substitution can significantly alter biological efficacy.
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
N'-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester | Similar hydrazine structure with different substitution | Moderate antibacterial activity |
N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-pyridazine] | Contains pyridazine ring | Enhanced anticancer properties |
N'-[1-Amino-2-(5-bromo-phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester | Variation in halogen substituent | Altered reactivity and selectivity |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the hydrazine derivative.
- Introduction of the chlorophenoxy group.
- Esterification with tert-butyl alcohol.
This synthetic route allows for the modification of various functional groups, enhancing the compound's versatility for further biological testing.
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Study on Antibacterial Properties : A study conducted on E. coli and S. aureus showed promising results where the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.
- Anticancer Research : In a recent investigation involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, indicating potential as an anticancer agent.
Properties
IUPAC Name |
tert-butyl N-[[1-amino-2-(4-chlorophenoxy)ethylidene]amino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVLGWMUALFVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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